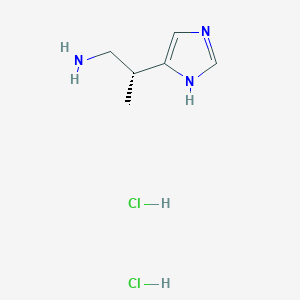
trans-2-(3,5-Dimethylphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3,5-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize trans-2-(3,5-Dimethylphenyl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to form the desired product.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-(3,5-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3,5-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 2-(3,5-Dimethylphenyl)cyclohexanone.
Reduction: 2-(3,5-Dimethylphenyl)cyclohexane.
Substitution: 2-(3,5-Dimethylphenyl)cyclohexyl chloride or bromide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Studied for its stereochemical properties and reactivity.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of trans-2-(3,5-Dimethylphenyl)cyclohexanol depends on its specific application. In chemical reactions, the hydroxyl group and the phenyl ring play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound.
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
trans-2-(4-Methylphenyl)cyclohexanol: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness:
- The presence of two methyl groups on the phenyl ring in trans-2-(3,5-Dimethylphenyl)cyclohexanol imparts unique steric and electronic effects, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChI Key |
ZTFKTHNZPVVWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


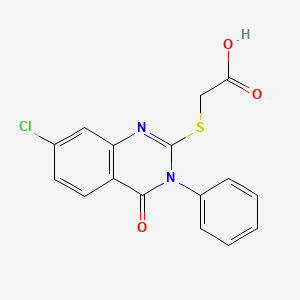

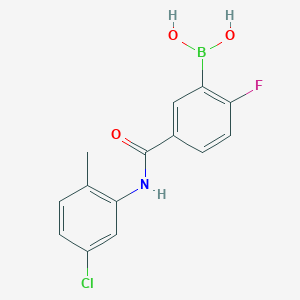

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)

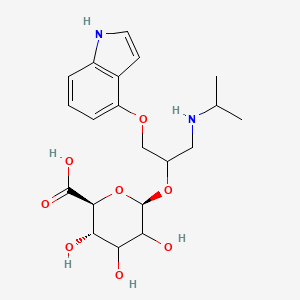

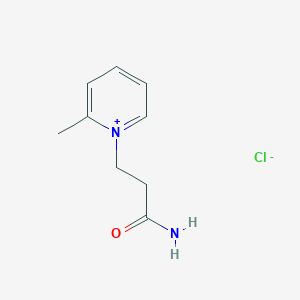
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

